molecular formula C13H13N3O2 B1308626 N~1~-benzyl-4-nitro-1,2-benzenediamine CAS No. 66108-86-9

N~1~-benzyl-4-nitro-1,2-benzenediamine

Cat. No.: B1308626
CAS No.: 66108-86-9
M. Wt: 243.26 g/mol
InChI Key: IBEYXDADRRTHEV-UHFFFAOYSA-N
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Description

N~1~-benzyl-4-nitro-1,2-benzenediamine: is an organic compound with the molecular formula C13H13N3O2 It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a benzyl group and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N1-benzyl-4-nitro-1,2-benzenediamine typically begins with 1,2-diaminobenzene and benzyl chloride.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

N~1~-benzyl-4-nitro-1,2-benzenediamine has the molecular formula C13H13N3O2. The compound features a benzyl group and a nitro group attached to a 1,2-benzenediamine backbone. This configuration allows it to engage in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions allows it to be transformed into various derivatives with enhanced properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionExample Product
OxidationFormation of oxidized derivativesVarious oxidized products
ReductionConversion of nitro group to amino groupN~1~-benzyl-1,2,4-triaminobenzene
SubstitutionReplacement of nitro group with other nucleophilesDerivatives with different functional groups

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Medicinal Applications

The compound is being explored for its potential use in drug development. Its structure allows for modifications that can enhance its interaction with biological targets.

Case Study: Drug Development
Research has focused on synthesizing analogs of this compound to improve its efficacy against HIV. A study demonstrated that certain derivatives exhibited increased potency against HIV variants resistant to standard treatments . This highlights the compound's potential as a lead structure in antiviral drug discovery.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

N~1~-benzyl-4-nitro-1,2-benzenediamine (often referred to as 4-nitro-o-phenylenediamine) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with two amino groups and a nitro group attached. Its chemical formula is C13H12N4O2C_{13}H_{12}N_{4}O_{2}, and it exhibits properties typical of nitro-substituted aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways. For instance, it may interfere with the function of key enzymes involved in cellular processes.
  • DNA Interaction : Nitro compounds often form reactive intermediates upon reduction, which can bind covalently to DNA, resulting in mutagenic effects and cell death .
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

  • Mechanism : The compound undergoes bioreduction to produce toxic intermediates that damage microbial DNA. This mechanism is similar to that observed in other nitro compounds like metronidazole .
Pathogen TypeExample PathogensActivity Observed
Gram-positive bacteriaStaphylococcus aureusSignificant inhibition
Gram-negative bacteriaEscherichia coliModerate inhibition
FungiCandida albicansEffective against certain strains

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent:

  • Case Study : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis .
Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

Toxicological Considerations

While this compound shows promising biological activities, its safety profile requires careful evaluation:

  • Mutagenicity : Studies indicate that the compound may exhibit mutagenic effects in bacterial assays .
  • Carcinogenic Potential : Long-term exposure studies have raised concerns regarding its potential carcinogenicity in animal models .

Properties

IUPAC Name

1-N-benzyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEYXDADRRTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402663
Record name N~1~-Benzyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66108-86-9
Record name 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Benzyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.0 g (7.3 mmol) N-benzyl-2,4-dinitroaniline, 1.50 g (28.0 mmol) ammonium chloride, 6.7 g (28.0 mmol) sodium sulfide hydrate and 100 ml methanol was refluxed for 3/4 h. After cooling to 25° C. the mixture was filtered and evaporated. The product was stirred with water to give 1.3 g (73%) N-benzyl-2-amino-4-nitroaniline. 1H-NMR (CDCl3): 8.1-6.5 (8H, m), 4.9-4.3 (3H, m), 3.4 (2H, broad s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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